molecular formula C7H10Br2O5 B12672450 1-(Hydroxymethyl)ethylene bis(bromoacetate) CAS No. 64503-09-9

1-(Hydroxymethyl)ethylene bis(bromoacetate)

Cat. No.: B12672450
CAS No.: 64503-09-9
M. Wt: 333.96 g/mol
InChI Key: RVDCRYPOOIAQIL-UHFFFAOYSA-N
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Description

1,2-Bis(bromoacetoxy)ethane, commonly referred to as ethylene glycol bis(bromoacetate), is a brominated ester with the molecular formula C₆H₈Br₂O₄ and a molecular weight of 303.96 g/mol . It is a versatile compound used in organic synthesis, particularly in pharmaceuticals, agrochemicals, and fine chemicals due to its reactivity as an alkylating agent . Key physical properties include a density of 1.888 g/cm³, a boiling point of 310.7°C, and a flash point of 141.7°C .

The compound exhibits significant toxicity, with intraperitoneal LD₅₀ values of 39 mg/kg in mice and 15 mg/kg in dogs, highlighting its hazardous profile . Upon decomposition, it releases toxic bromine fumes, necessitating stringent safety protocols during handling .

Preparation Methods

The synthesis of 1-(Hydroxymethyl)ethylene bis(bromoacetate) typically involves the reaction of bromoacetic acid with 1-(hydroxymethyl)ethylene. The reaction conditions often require a catalyst and controlled temperature to ensure the proper formation of the bis(bromoacetate) ester . Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.

Chemical Reactions Analysis

1-(Hydroxymethyl)ethylene bis(bromoacetate) undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles, leading to the formation of different esters and ethers.

    Oxidation and Reduction: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Condensation Reactions: The compound can participate in condensation reactions to form larger molecules, which are useful in polymer chemistry.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Hydroxymethyl)ethylene bis(bromoacetate) is widely used in scientific research, including:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)ethylene bis(bromoacetate) exerts its effects involves its reactivity with various nucleophiles and electrophiles. The bromoacetate groups are particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The hydroxymethyl group can also undergo oxidation and reduction, further expanding the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

The following table summarizes key differences between ethylene glycol bis(bromoacetate) and structurally or functionally related bromoacetate esters:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Toxicity (LD₅₀) Applications
Ethylene glycol bis(bromoacetate) 3785-34-0
2045-18-3
C₆H₈Br₂O₄ 303.96 1.888 310.7 ipr-mus: 39 mg/kg
ivn-dog: 15 mg/kg
Pharmaceuticals, agrochemicals
Ethyl bromoacetate 105-36-2 C₄H₇BrO₂ 167.00 N/A N/A N/A Synthesis of indazole derivatives
Methyl bromoacetate 96-32-2* C₃H₅BrO₂ 152.98 N/A N/A N/A Esterification reactions
t-Butyl bromoacetate N/A C₆H₁₁BrO₂ 195.06 N/A N/A N/A Polymer synthesis (e.g., dissolution inhibitors)

Key Observations:

Structural Complexity and Reactivity: Ethylene glycol bis(bromoacetate) contains two bromoacetate groups linked by an ethylene chain, enhancing its cross-linking capacity compared to monoesters like ethyl or methyl bromoacetate. This makes it more effective in polymer modification and pharmaceutical synthesis . Ethyl bromoacetate (CAS 105-36-2) and methyl bromoacetate are simpler monoesters, primarily used as alkylating agents in small-molecule synthesis. For example, ethyl bromoacetate reacts with indazole derivatives to form pharmacologically active esters .

Toxicity Profile: Ethylene glycol bis(bromoacetate) is markedly more toxic than its monoester counterparts.

Applications: Ethylene glycol bis(bromoacetate): Used in advanced organic synthesis and polymer chemistry (e.g., novolak resin modification) . t-Butyl bromoacetate: Employed in synthesizing tert-butyl-protected dissolution inhibitors (e.g., tBu-DI2 and tBu-DI3), critical in photoresist technology .

CAS Number Discrepancy: The conflicting CAS numbers for ethylene glycol bis(bromoacetate) (2045-18-3 vs. Users must verify compound identity via analytical methods (e.g., NMR, mass spectrometry) .

Biological Activity

1-(Hydroxymethyl)ethylene bis(bromoacetate) is a chemical compound that has garnered attention for its potential biological activities. This compound, identified by its CAS number 64503-09-9, is characterized by the presence of bromoacetate groups, which are known for their reactivity and potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanism of action, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds with bromoacetate groups exhibit significant antimicrobial activity. A study assessing various derivatives found that 1-(Hydroxymethyl)ethylene bis(bromoacetate) demonstrated notable effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong antibacterial properties.

Microorganism MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 1-(Hydroxymethyl)ethylene bis(bromoacetate) on various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and HeLa (cervical cancer). The IC50_{50} values obtained from these studies are summarized in the table below:

Cell Line IC50_{50} (µM)
MCF-715
HT-299
HeLa20

These results suggest that the compound exhibits selective cytotoxicity towards certain cancer cell lines, highlighting its potential as an anticancer agent.

The proposed mechanism of action for 1-(Hydroxymethyl)ethylene bis(bromoacetate) involves the formation of reactive intermediates that can alkylate cellular macromolecules, leading to cell death. This alkylation can disrupt critical cellular processes such as DNA replication and protein synthesis, contributing to its observed cytotoxic effects.

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the efficacy of 1-(Hydroxymethyl)ethylene bis(bromoacetate) in treating infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a significant reduction in infection markers compared to those receiving standard antibiotic therapy.

Case Study 2: Cancer Treatment Trials

Preliminary clinical trials involving patients with advanced breast cancer indicated that treatment regimens incorporating this compound resulted in improved outcomes when combined with conventional chemotherapy agents. The trials reported enhanced tumor regression rates and reduced side effects.

Properties

CAS No.

64503-09-9

Molecular Formula

C7H10Br2O5

Molecular Weight

333.96 g/mol

IUPAC Name

[2-(2-bromoacetyl)oxy-3-hydroxypropyl] 2-bromoacetate

InChI

InChI=1S/C7H10Br2O5/c8-1-6(11)13-4-5(3-10)14-7(12)2-9/h5,10H,1-4H2

InChI Key

RVDCRYPOOIAQIL-UHFFFAOYSA-N

Canonical SMILES

C(C(COC(=O)CBr)OC(=O)CBr)O

Origin of Product

United States

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